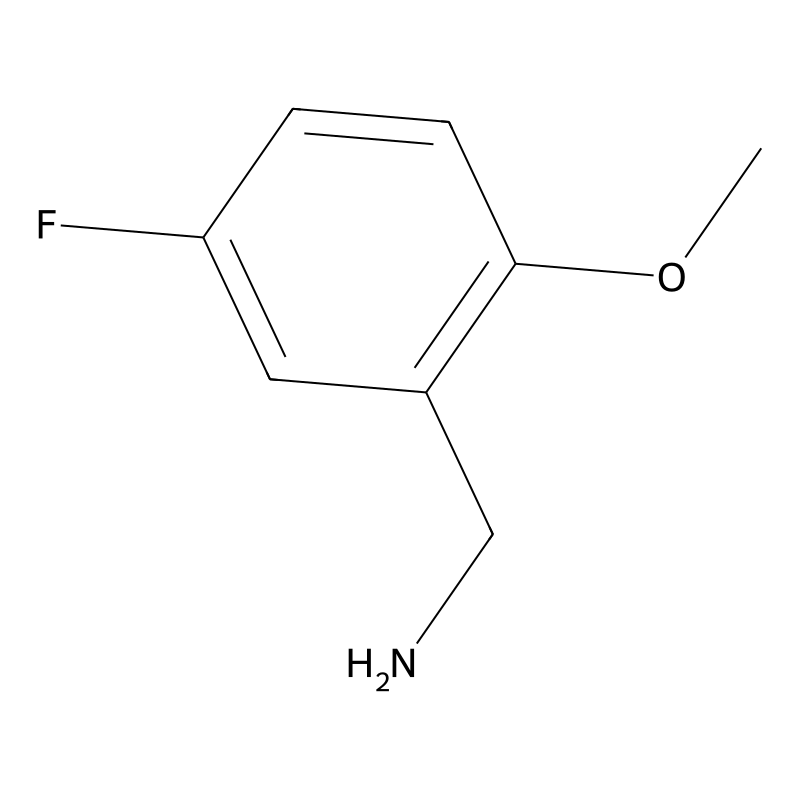5-Fluoro-2-methoxybenzylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
5-Fluoro-2-methoxybenzylamine is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a benzylamine structure. Its chemical formula is C9H12FNO, and it is recognized for its potential applications in medicinal chemistry and pharmacology. The compound's structure includes a benzene ring with a methoxy group at the 2-position and a fluorine atom at the 5-position, making it a unique derivative of benzylamine.
- Nucleophilic Substitution Reactions: The amine can react with electrophiles, allowing for the formation of more complex molecules.
- Formation of Amides: It can react with carboxylic acids or acid chlorides to form amides, which are significant in medicinal chemistry.
- Alkylation Reactions: The amine can be alkylated using alkyl halides, leading to diverse derivatives that may exhibit different biological activities.
These reactions are crucial for synthesizing various derivatives that might have enhanced pharmacological properties.
5-Fluoro-2-methoxybenzylamine exhibits notable biological activity, particularly in the context of drug development. Research has indicated that it may serve as an inhibitor for certain kinases, such as cyclin-dependent kinases (CDKs), which are vital in regulating cell division and proliferation. Inhibitors of these kinases have therapeutic potential in cancer treatment due to their role in controlling cell cycle progression .
Additionally, derivatives of this compound have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
The synthesis of 5-fluoro-2-methoxybenzylamine can be achieved through several methods:
- Fluorination of 2-Methoxybenzylamine: This involves the introduction of fluorine into the aromatic ring using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
- Direct Amination: Starting from 5-fluoro-2-methoxybenzaldehyde, reductive amination can be performed using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
- Functional Group Transformations: Other synthetic routes may involve modifying existing functional groups on related compounds to yield 5-fluoro-2-methoxybenzylamine .
5-Fluoro-2-methoxybenzylamine has several applications:
- Pharmaceutical Development: It serves as a building block for synthesizing various bioactive compounds, particularly those targeting kinase pathways.
- Research Tool: The compound is utilized in biochemical research to study enzyme inhibition and cellular signaling pathways.
- Ligand Development: It plays a role in developing ligands for GABA receptors and other neurotransmitter systems, which are crucial for understanding neuropharmacology .
Interaction studies involving 5-fluoro-2-methoxybenzylamine focus on its binding affinity and selectivity towards various biological targets. For example:
- Kinase Inhibition Studies: These studies reveal how effectively the compound inhibits specific kinases compared to other similar compounds. The selectivity profile is crucial for minimizing off-target effects.
- Receptor Binding Studies: Investigating how 5-fluoro-2-methoxybenzylamine interacts with neurotransmitter receptors can provide insights into its potential therapeutic effects and side effects .
Several compounds share structural similarities with 5-fluoro-2-methoxybenzylamine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxybenzylamine | Methoxy group at the 2-position | Lacks fluorine substitution |
| 4-Fluoro-2-methoxybenzylamine | Fluorine at the 4-position | Different position of fluorine affects activity |
| 5-Chloro-2-methoxybenzylamine | Chlorine instead of fluorine | May exhibit different selectivity profiles |
| 3-Fluoro-4-methoxybenzylamine | Fluorine at the 3-position | Potentially different biological activity |
The uniqueness of 5-fluoro-2-methoxybenzylamine lies in its specific substitution pattern, which influences its biological activity and interaction profiles compared to these similar compounds.








